molecular formula C7H14O3 B2809500 2-Methyl-2-(propan-2-yloxy)propanoic acid CAS No. 17860-04-7

2-Methyl-2-(propan-2-yloxy)propanoic acid

Cat. No.: B2809500
CAS No.: 17860-04-7
M. Wt: 146.186
InChI Key: XXRKUOZMAXFPJR-UHFFFAOYSA-N
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Description

2-Methyl-2-(propan-2-yloxy)propanoic acid, also known by its IUPAC name, is a chemical compound with the molecular formula C7H14O3. This compound is characterized by its unique structure, which includes a propanoic acid backbone substituted with a methyl group and an isopropoxy group. It is used in various chemical and industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(propan-2-yloxy)propanoic acid typically involves the esterification of 2-methylpropanoic acid with isopropanol in the presence of an acid catalyst. The reaction can be represented as follows:

2-Methylpropanoic acid+IsopropanolH2SO42-Methyl-2-(propan-2-yloxy)propanoic acid+H2O\text{2-Methylpropanoic acid} + \text{Isopropanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 2-Methylpropanoic acid+IsopropanolH2​SO4​​2-Methyl-2-(propan-2-yloxy)propanoic acid+H2​O

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-(propan-2-yloxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products:

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols or alkanes.

    Substitution: Results in the formation of new esters or ethers depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-(propan-2-yloxy)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methyl-2-(propan-2-yloxy)propanoic acid exerts its effects depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

    2-Methylpropanoic acid: Lacks the isopropoxy group, making it less reactive in certain chemical reactions.

    Isopropyl acetate: Contains an ester functional group but differs in its overall structure and reactivity.

    2-Methyl-2-(ethoxy)propanoic acid: Similar structure but with an ethoxy group instead of an isopropoxy group.

Uniqueness: 2-Methyl-2-(propan-2-yloxy)propanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This makes it valuable in specialized chemical syntheses and industrial applications.

Properties

IUPAC Name

2-methyl-2-propan-2-yloxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-5(2)10-7(3,4)6(8)9/h5H,1-4H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRKUOZMAXFPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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